

Comparative Analysis of a Tetrahydroquinazoline Derivative and Established Kinase Inhibitors

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Compound of Interest

Compound Name: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory activity of a 2-methyl-tetrahydroquinazoline derivative against established kinase inhibitors. Due to the limited availability of public data on **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol**, this guide utilizes data for a closely related structural analog, 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine, to offer insights into the potential activity of this chemical class. The performance of this analog is compared with well-characterized kinase inhibitors: Gefitinib, Erlotinib, Lapatinib, and Sorafenib.

Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the 2-methyl-quinazoline analog and other kinase inhibitors against various protein kinases. It is important to note that direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Compound	Target Kinase	IC50 (nM)
2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine	CDK2	0.7
Gefitinib	EGFR	37-57
Erlotinib	EGFR	2
Lapatinib	EGFR	10.8
HER2 (ErbB2)		9.2
Sorafenib	Raf-1	6
B-Raf		22
VEGFR2		90
PDGFR β		57
c-Kit		68

Experimental Protocols

Detailed methodologies for the key kinase inhibition assays are crucial for the interpretation and replication of results. Below are generalized protocols for determining kinase activity.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity.

Materials:

- Kinase (e.g., CDK2, EGFR, VEGFR2)
- Kinase-specific substrate
- ATP

- Test inhibitor (e.g., 2-methyl-tetrahydroquinazoline derivative)
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Luminescence-based ATP detection reagent

Procedure:

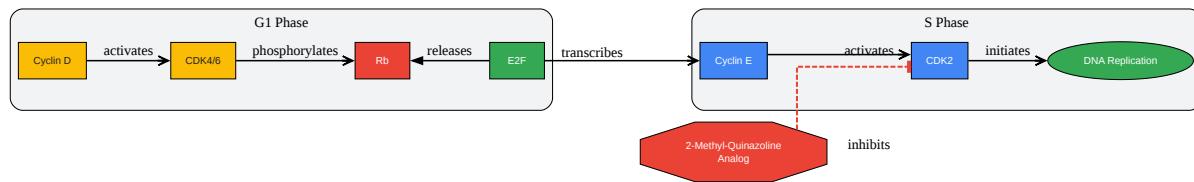
- In a 96-well plate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.
- Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is typically kept near its Km value for the specific kinase.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent.
- Record the luminescence signal using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

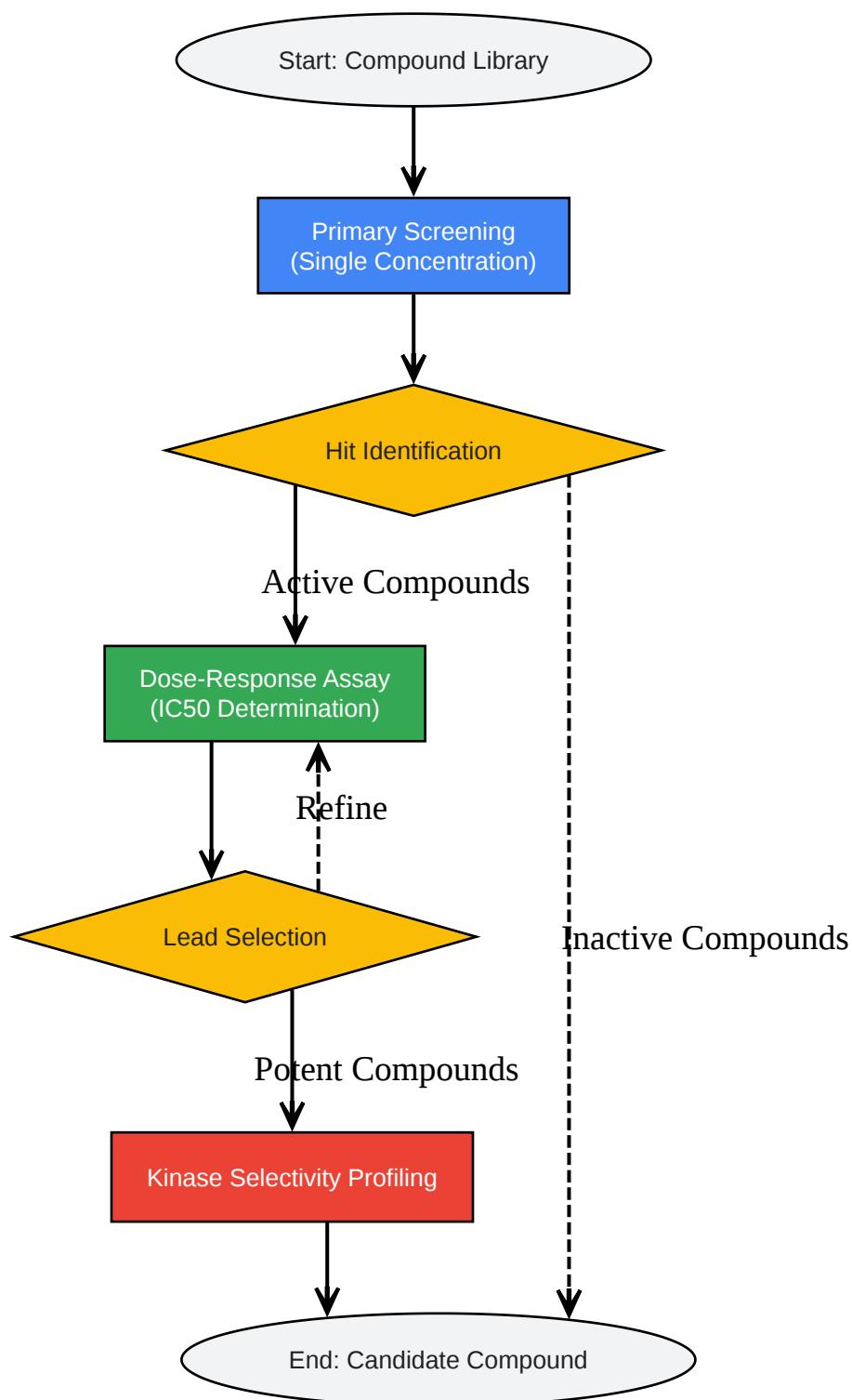
Specific Kinase Assay Conditions:

- CDK2/Cyclin A Assay: A typical assay for CDK2/Cyclin A would utilize Histone H1 as a substrate. The ATP concentration is generally around 10-15 μM.
- EGFR Kinase Assay: For EGFR kinase assays, a synthetic peptide substrate such as Poly(Glu, Tyr) 4:1 is commonly used. The ATP concentration is often in the range of 2-50 μM.
- VEGFR2 Kinase Assay: Similar to the EGFR assay, a Poly(Glu, Tyr) 4:1 substrate can be used for VEGFR2. The ATP concentration is typically around the Km of the enzyme, which can be in the micromolar range.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway potentially targeted by the 2-methyl-quinazoline analog and a general workflow for kinase inhibitor screening.



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